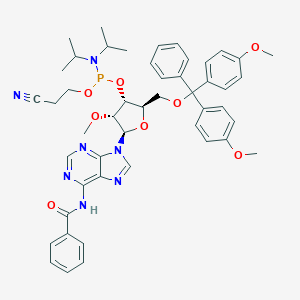

Dmt-2'-O-me-ra(bz) amidite

Übersicht

Beschreibung

Dmt-2'-O-me-ra(bz) amidite (hypothetical IUPAC name: 5'-O-Dimethoxytrityl-2'-O-methylriboadenine(benzoyl)-3'-phosphoramidite) is a synthetic phosphoramidite monomer used in oligonucleotide synthesis. While direct references to this exact compound are absent in the provided evidence, analogous compounds with 2'-modifications (e.g., 2'-fluoro, 2'-O-MOE, 2'-O-TBDMS) and benzoyl (bz) protections are extensively documented. For instance, Dmt-2'fluoro-da(bz) amidite (CAS 136834-22-5) shares structural similarities, featuring a 2'-fluoro substitution and benzoyl-protected adenine . Such compounds are critical for synthesizing antisense oligonucleotides with enhanced nuclease resistance and RNA-binding affinity .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2’-O-Methyl-N6-Benzoyladenosin-3’-O-(2-Cyanoethyl-N,N-diisopropyl)phosphoramidit umfasst mehrere wichtige Schritte:

Schutz des Adenosin-Nucleosids: Das Adenosin-Nucleoside wird zunächst an der 5’-Hydroxylgruppe mit einer Dimethoxytrityl (DMT)-Gruppe geschützt.

Methylierung: Die 2’-Hydroxylgruppe wird dann methyliert, um das 2’-O-Methyl-Derivat zu bilden.

Benzoylierung: Die N6-Position des Adenosins wird mit einer Benzoylgruppe geschützt.

Phosphitylierung: Die 3’-Hydroxylgruppe wird mit 2-Cyanoethyl-N,N-diisopropylchlorphosphoramidit phosphityliert.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung erfolgt typischerweise in automatisierten Synthesizern, die die für die Oligonucleotidsynthese notwendigen sequentiellen chemischen Reaktionen durchführen. Diese Synthesizer addieren Phosphoramidite von der 3’ zur 5’ Richtung, was eine hohe Effizienz und Reinheit gewährleistet .

Chemische Reaktionsanalyse

Arten von Reaktionen

2’-O-Methyl-N6-Benzoyladenosin-3’-O-(2-Cyanoethyl-N,N-diisopropyl)phosphoramidit unterliegt verschiedenen Arten von chemischen Reaktionen:

Oxidation: Der Phosphit-Triester-Zwischenprodukt wird oxidiert, um einen Phosphat-Triester zu bilden.

Deprotektion: Die DMT-Gruppe wird entfernt, um die 5’-Hydroxylgruppe für die weitere Kettenverlängerung freizulegen.

Substitution: Die Cyanoethylgruppe wird unter basischen Bedingungen entfernt, um das endgültige Oligonucleotid-Produkt zu erhalten

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Iod in Wasser und Pyridin wird üblicherweise für die Oxidation verwendet.

Deprotektionsmittel: Trichloressigsäure in Dichlormethan wird für die Entfernung der DMT-Gruppe verwendet.

Basische Bedingungen: Ammoniumhydroxid wird zur Entfernung der Cyanoethylgruppe verwendet

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Oligonucleotide mit erhöhter Stabilität und Hybridisierungseigenschaften, die für verschiedene Forschungs- und therapeutische Anwendungen geeignet sind .

Analyse Chemischer Reaktionen

Types of Reactions

2’-O-Methyl-N6-benzoyladenosine-3’-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite undergoes several types of chemical reactions:

Oxidation: The phosphite triester intermediate is oxidized to form a phosphate triester.

Deprotection: The DMT group is removed to expose the 5’-hydroxyl group for further chain elongation.

Substitution: The cyanoethyl group is removed under basic conditions to yield the final oligonucleotide product

Common Reagents and Conditions

Oxidizing Agents: Iodine in water and pyridine is commonly used for oxidation.

Deprotecting Agents: Trichloroacetic acid in dichloromethane is used for DMT removal.

Basic Conditions: Ammonium hydroxide is used for cyanoethyl group removal

Major Products

The major products formed from these reactions are oligonucleotides with enhanced stability and hybridization properties, suitable for various research and therapeutic applications .

Wissenschaftliche Forschungsanwendungen

Oligonucleotide Synthesis

Dmt-2'-O-me-ra(bz) amidite is primarily utilized in the synthesis of RNA oligonucleotides. Its incorporation into oligonucleotide sequences enhances their stability and hybridization properties, making them suitable for various applications including:

- Gene Silencing : Modified oligonucleotides can effectively inhibit gene expression by binding to target mRNA.

- Antisense Therapy : The compound is used to develop antisense oligonucleotides that can regulate gene expression at the transcriptional level.

Diagnostic Probes

Due to its enhanced hybridization affinity, this compound is employed in the development of diagnostic probes for detecting specific nucleic acid sequences. These probes are crucial in:

- Molecular Diagnostics : Used in assays for identifying pathogens or genetic mutations.

- Research Applications : Facilitating studies on gene expression and regulation.

Gene Silencing with Antisense Oligonucleotides

A study demonstrated the effectiveness of this compound-derived oligonucleotides in silencing specific genes in cancer cell lines. The modified oligonucleotides showed significantly improved stability and reduced degradation compared to unmodified counterparts, leading to enhanced gene silencing efficiency.

Development of Diagnostic Probes

In another research project, this compound was used to synthesize probes for detecting viral RNA. The probes exhibited high specificity and sensitivity, allowing for accurate diagnosis of viral infections even at low concentrations.

Wirkmechanismus

The mechanism of action of 2’-O-Methyl-N6-benzoyladenosine-3’-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite involves the incorporation of the modified nucleoside into oligonucleotides, which enhances their stability and binding affinity. The 2’-O-methyl modification provides resistance to nuclease degradation, while the benzoyl protection at the N6 position ensures selective incorporation during synthesis .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

The table below compares Dmt-2'fluoro-da(bz) amidite (as a proxy for 2'-modified amidites) with other phosphoramidites featuring distinct 2'-substituents and base protections:

Key Comparative Insights

2'-Modifications

- 2'-Fluoro (Dmt-2'fluoro-da(bz) amidite) :

- 2'-O-MOE (Methoxyethyl) :

- 2'-O-TBDMS (tert-butyldimethylsilyl) :

Base Protections

- Benzoyl (bz) : Common for adenine and cytosine protection, removed via aqueous ammonia .

- Acetyl (ac) : Less stable than benzoyl but suitable for base-sensitive syntheses .

Antisense Therapeutics

Biologische Aktivität

Dmt-2'-O-methyl-rA(bz) amidite, also known as N-benzoyl-5'-O-dmtr-2'-O-(2-methoxyethyl)-adenosine, is a modified nucleoside phosphoramidite that plays a significant role in oligonucleotide synthesis and has been investigated for its biological activities. This compound belongs to the class of adenosine analogs, which are known for their diverse pharmacological properties, including vasodilation and potential anticancer effects.

Dmt-2'-O-me-ra(bz) amidite has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₄₁H₄₁N₅O₈ |

| Molecular Weight | 731.79 g/mol |

| CAS Number | 251647-48-0 |

| Density | 1.31 g/cm³ |

| Purity | ≥99% (HPLC) |

This compound acts primarily as an adenosine analog. Adenosine and its derivatives are known to interact with various receptors, particularly the A2A and A3 adenosine receptors, which are implicated in smooth muscle relaxation and vasodilation. The compound's structure allows it to mimic natural adenosine, facilitating its binding to these receptors.

Vasodilatory Effects

Research indicates that adenosine analogs, including this compound, exhibit vasodilatory effects by promoting smooth muscle relaxation. This property is particularly beneficial in treating conditions such as hypertension and ischemic heart disease. Studies have shown that these compounds can induce vasodilation through the activation of endothelial nitric oxide synthase (eNOS), leading to increased nitric oxide production .

Anticancer Potential

This compound has also been studied for its potential anticancer properties. According to recent findings, adenosine analogs can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism involves modulation of the tumor microenvironment and inhibition of angiogenesis . Notably, a study highlighted the efficacy of adenosine analogs in reducing tumor growth in preclinical models by interfering with cancer cell signaling pathways .

Case Studies

-

Vasodilation in Animal Models :

A study conducted on rat models demonstrated that administration of this compound resulted in significant reductions in blood pressure and increased blood flow to peripheral tissues. These effects were attributed to enhanced nitric oxide signaling pathways. -

Anticancer Activity :

In vitro studies using human cancer cell lines showed that this compound significantly inhibited cell growth at concentrations as low as 10 µM. The compound induced apoptosis through caspase activation and altered expression of pro-apoptotic factors .

Q & A

Basic Research Questions

Q. Q1. What are the critical synthetic protocols for incorporating DMT-2'-O-Me-rA(bz) amidite into oligonucleotides?

A1. The compound is used in solid-phase oligonucleotide synthesis via phosphoramidite chemistry. Key steps include:

- Coupling : Activate amidite with 5-benzylthio-1H-tetrazole (BTT) in acetonitrile (0.1 M, 10 min coupling time) .

- Oxidation : Use iodine/water/pyridine to stabilize the phosphate backbone.

- Deprotection : Remove the 5'-DMT group with 3% trichloroacetic acid (TCA) in dichloromethane.

- Final Cleavage : After synthesis, cleave from the solid support (e.g., controlled pore glass) using aqueous methylamine (40%, 65°C, 10 min) .

- 2'-O-Me Stability : The 2'-O-methyl group remains intact under standard deprotection conditions, enhancing RNAse resistance .

Q. Q2. How does the 2'-O-methyl modification in this compound influence oligonucleotide binding affinity and specificity?

A2. The 2'-O-methyl group:

- Enhances Binding : Increases duplex thermal stability (ΔTm ~1–3°C per modification) by reducing steric hindrance and improving base stacking .

- Improves Nuclease Resistance : Protects against RNAse A and serum nucleases, critical for antisense oligonucleotide (ASO) applications .

- Reduces Off-Target Effects : Compared to unmodified RNA, 2'-O-Me modifications lower non-specific protein binding .

Advanced Research Questions

Q. Q3. How can researchers optimize coupling efficiency for this compound in long (>50-mer) oligonucleotide synthesis?

A3. Common challenges and solutions:

- Hygroscopicity : Pre-dry the amidite under argon/vacuum before use to avoid moisture-induced side reactions .

- Trityl Monitoring : Use UV monitoring (498 nm) to confirm coupling efficiency. Low trityl recovery (<95%) indicates incomplete coupling, requiring recoupling with fresh reagents .

- Stepwise Yield : For long sequences, reduce step time to <2 min and use high-purity acetonitrile (<10 ppm H2O) to minimize depurination .

Q. Q4. What analytical methods are recommended to resolve discrepancies in oligonucleotide purity post-synthesis with this compound?

A4. Contradictions in purity data (e.g., HPLC vs. MS) may arise from:

- Deprotection Artifacts : Incomplete benzoyl (bz) group removal can generate truncated products. Validate with MALDI-TOF MS to confirm mass accuracy .

- Phosphoramidite Degradation : Check for P(III) impurities via ³¹P-NMR; >0.5% impurities require repurification .

- HPLC Method Optimization : Use ion-pair reverse-phase chromatography (e.g., 0.1 M triethylammonium acetate, pH 7.0) to separate full-length products from failure sequences .

Q. Q5. How does the benzoyl (bz) protecting group on the adenine base affect downstream applications like CRISPR guide RNA synthesis?

A5. The benzoyl group:

- Prevents Side Reactions : Blocks adenine N⁶ during synthesis but requires extended deprotection (e.g., 28% ammonium hydroxide, 55°C, 8–16 hr) .

- Compatibility Issues : Residual bz groups can inhibit T7 RNA polymerase. Verify complete deprotection via UV spectroscopy (260/280 nm ratio ~2.0) .

- Alternative Strategies : For CRISPR applications, consider using rapid-deprotecting groups (e.g., phenoxyacetyl) to reduce processing time .

Q. Q6. What are the structural implications of integrating this compound into locked nucleic acid (LNA) or cyclic dinucleotide designs?

A6.

- LNA Compatibility : The 2'-O-Me group is sterically incompatible with LNA’s bicyclic structure. Use 2'-O-MOE or 2'-F modifications instead for LNA synthesis .

- Cyclic Dinucleotides : The amidite’s 3'-phosphoramidite moiety enables cyclization via "backbone-to-backbone" ligation. Optimize cyclization efficiency with high-dilution conditions (<1 mM) to favor intramolecular reactions .

Eigenschaften

IUPAC Name |

N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]purin-6-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H54N7O8P/c1-32(2)55(33(3)4)64(61-28-14-27-49)63-42-40(62-47(43(42)59-7)54-31-52-41-44(50-30-51-45(41)54)53-46(56)34-15-10-8-11-16-34)29-60-48(35-17-12-9-13-18-35,36-19-23-38(57-5)24-20-36)37-21-25-39(58-6)26-22-37/h8-13,15-26,30-33,40,42-43,47H,14,28-29H2,1-7H3,(H,50,51,53,56)/t40-,42-,43-,47-,64?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZCGOTUYEPXHMJ-PSVHYZMASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OC)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1OC)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H54N7O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60551649 | |

| Record name | N-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-3'-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-2'-O-methyladenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60551649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

888.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110782-31-5 | |

| Record name | N-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-3'-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-2'-O-methyladenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60551649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]purin-6-yl]benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.